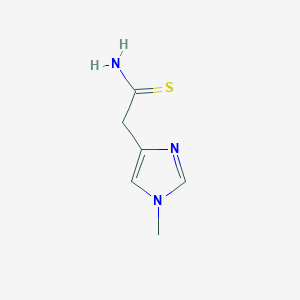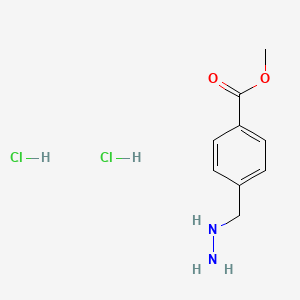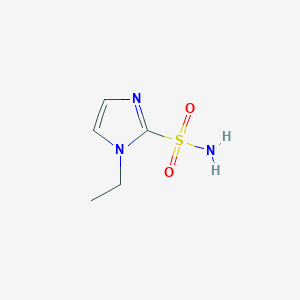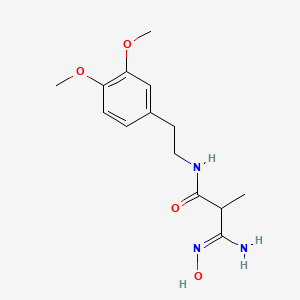
N-(3,4-Dimethoxyphenethyl)-3-(hydroxyamino)-3-imino-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethoxyphenethyl)-3-(hydroxyamino)-3-imino-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a phenethyl group substituted with methoxy groups at the 3 and 4 positions, a hydroxyamino group, and an imino group attached to a methylpropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)-3-(hydroxyamino)-3-imino-2-methylpropanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenethylamine.
Formation of Intermediate: The amine group of 3,4-dimethoxyphenethylamine is reacted with a suitable acylating agent to form an intermediate amide.
Introduction of Hydroxyamino Group: The intermediate amide is then subjected to hydroxylamine under controlled conditions to introduce the hydroxyamino group.
Formation of Imino Group: Finally, the imino group is introduced through a reaction with an appropriate reagent, such as an isocyanate or a related compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, potentially altering the compound’s biological activity.
Substitution: The methoxy groups on the phenethyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3,4-Dimethoxyphenethyl)-3-(hydroxyamino)-3-imino-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. The hydroxyamino and imino groups can interact with biological macromolecules, providing insights into enzyme mechanisms or protein-ligand interactions.
Medicine
Medically, this compound could be explored for its pharmacological properties. The presence of multiple functional groups suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-3-(hydroxyamino)-3-imino-2-methylpropanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxyamino group might form hydrogen bonds with active site residues, while the imino group could participate in covalent interactions, altering the function of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-3-amino-2-methylpropanamide: Lacks the hydroxyamino group, potentially altering its reactivity and biological activity.
N-(3,4-Dimethoxyphenethyl)-3-(hydroxyamino)-2-methylpropanamide: Similar structure but without the imino group, which could affect its chemical properties and applications.
Uniqueness
N-(3,4-Dimethoxyphenethyl)-3-(hydroxyamino)-3-imino-2-methylpropanamide is unique due to the combination of its functional groups. The presence of both hydroxyamino and imino groups provides a versatile platform for chemical modifications and interactions, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propriétés
Formule moléculaire |
C14H21N3O4 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
(3Z)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyimino-2-methylpropanamide |
InChI |
InChI=1S/C14H21N3O4/c1-9(13(15)17-19)14(18)16-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8-9,19H,6-7H2,1-3H3,(H2,15,17)(H,16,18) |
Clé InChI |
URJOQSAWRVQPPL-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N/O)/N)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CC(C(=NO)N)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)

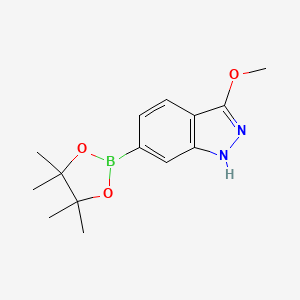
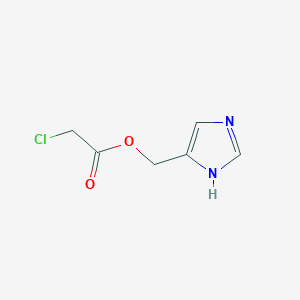
![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)

![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
